molecular formula C17H16ClN3O B13881265 N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide

N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide

Cat. No.: B13881265
M. Wt: 313.8 g/mol
InChI Key: LLNVNGJJNXVGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide typically involves the condensation of 2-chlorobenzylamine with anthranilic acid, followed by cyclization and acetylation reactions. The general synthetic route can be summarized as follows:

    Condensation: 2-chlorobenzylamine reacts with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring system.

    Acetylation: The final step involves the acetylation of the quinazoline derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the quinazoline ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and material science.

    Biology: It serves as a probe molecule for studying biological processes involving quinazoline-based compounds, such as enzyme inhibition and receptor binding.

    Medicine: The compound and its derivatives have potential therapeutic applications, particularly as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can interfere with cancer cell growth and survival. Additionally, the compound may modulate other signaling pathways, contributing to its anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(2-fluorophenyl)methyl]-4H-quinazolin-2-yl]acetamide
  • N-[3-[(2-bromophenyl)methyl]-4H-quinazolin-2-yl]acetamide
  • N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide

Uniqueness

N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and electron-withdrawing effects, influencing its reactivity and interaction with molecular targets. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide

InChI

InChI=1S/C17H16ClN3O/c1-12(22)19-17-20-16-9-5-3-7-14(16)11-21(17)10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,19,20,22)

InChI Key

LLNVNGJJNXVGGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.